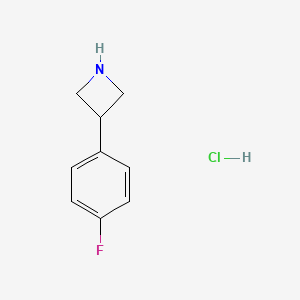

3-(4-Fluorophenyl)azetidine hydrochloride

Descripción

Historical Development of Azetidine-Based Compounds

The historical trajectory of azetidine-based compounds represents a fascinating evolution in heterocyclic chemistry that spans over a century of scientific advancement. The foundational work in azetidine chemistry began in 1888 with the first synthesis of the parent azetidine compound, marking the beginning of systematic investigation into four-membered nitrogen-containing heterocycles. This initial breakthrough established the groundwork for subsequent developments that would ultimately lead to the creation of sophisticated derivatives such as 3-(4-Fluorophenyl)azetidine hydrochloride. The early twentieth century witnessed significant expansion in azetidine research, with the history of azetidine compounds tracing back to 1907 through the development of Schiff base reactions involving aniline and aldehyde cycloaddition processes. These pioneering synthetic methodologies provided chemists with new tools for constructing four-membered ring systems, although the full potential of these compounds remained largely unexplored during this period.

The revolutionary discovery of penicillin by Alexander Fleming fundamentally transformed the landscape of azetidine chemistry, particularly in the context of azetidinone derivatives. This breakthrough demonstrated the profound biological significance of four-membered ring systems and sparked intense interest in developing more active compounds to combat bacterial and fungal resistance. The recognition that beta-lactam antibiotics derived their therapeutic efficacy from the reactive properties of strained four-membered rings catalyzed extensive research into related azetidine structures. The mid-twentieth century marked another crucial milestone with the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from Convallaria majalis in 1955. This discovery revealed that nature had independently evolved four-membered nitrogen heterocycles, validating the biological relevance of azetidine-containing compounds and inspiring synthetic chemists to explore biomimetic approaches.

The contemporary era of azetidine chemistry has been characterized by remarkable advances in synthesis, reactivity, and application, with recent years witnessing unprecedented innovation in the field. Modern synthetic methodologies have enabled the preparation of increasingly complex azetidine derivatives, including fluorinated variants such as this compound. The development of specialized synthetic routes, including Couty's azetidine synthesis, has provided efficient access to enantiopure azetidines from readily available starting materials. These methodological advances have been complemented by growing recognition of azetidines as privileged scaffolds in medicinal chemistry, leading to their incorporation into diverse bioactive molecules and pharmaceutical candidates. The historical progression from simple azetidine synthesis to complex fluorinated derivatives represents a testament to the continuous evolution of organic chemistry and the persistent quest for novel molecular architectures with enhanced properties.

Significance of this compound in Chemical Research

The significance of this compound in contemporary chemical research stems from its unique combination of structural features that confer exceptional utility as both a synthetic intermediate and a research tool. The compound's molecular architecture, characterized by the molecular formula C₉H₁₁ClFN and a molecular weight of 187.64 grams per mole, represents an optimal balance between structural complexity and synthetic accessibility. The presence of the para-fluorinated phenyl substituent introduces distinctive electronic and steric properties that significantly influence the compound's reactivity profile and potential applications. The fluorine atom's high electronegativity and small size create unique opportunities for modulating molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics have positioned this compound as a valuable building block for the synthesis of more complex molecular architectures in pharmaceutical research.

| Molecular Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₁ClFN | Defines basic composition |

| Molecular Weight | 187.64 g/mol | Optimized for pharmaceutical applications |

| Exact Mass | 187.05600 | Precise mass determination |

| Polar Surface Area | 12.03000 Ų | Indicates membrane permeability potential |

| Partition Coefficient (LogP) | 2.64330 | Suggests favorable lipophilicity balance |

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of fluorinated azetidine derivatives. Current investigations have demonstrated that this compound serves as an excellent scaffold for exploring structure-activity relationships in medicinal chemistry, particularly in the development of compounds targeting central nervous system disorders and metabolic diseases. The compound's ability to undergo various chemical transformations, including nucleophilic substitution, oxidation, and reduction reactions, provides researchers with multiple pathways for structural modification and optimization. The systematic study of these transformations has contributed to a deeper understanding of azetidine chemistry and has informed the design of next-generation derivatives with enhanced properties.

The contemporary relevance of this compound is further underscored by its applications in advanced synthetic methodologies and its potential for addressing current challenges in drug discovery. Research groups have utilized this compound as a model system for developing new synthetic approaches to fluorinated heterocycles, contributing to the broader field of fluorine chemistry. The compound's well-defined structure and predictable reactivity make it an ideal substrate for testing novel catalytic systems and reaction conditions. Additionally, its incorporation into compound libraries for high-throughput screening has facilitated the identification of new lead compounds for various therapeutic targets. The ongoing research interest in this compound reflects the broader recognition of fluorinated azetidines as privileged structures in modern pharmaceutical chemistry.

Classification within Heterocyclic Chemistry

The classification of this compound within the framework of heterocyclic chemistry reveals its position as a member of the saturated four-membered nitrogen-containing heterocycle family. Azetidines occupy a unique position in the spectrum of nitrogen heterocycles, distinguished by their four-membered ring structure that imparts significant ring strain while maintaining sufficient stability for synthetic manipulation. The classification hierarchy places azetidines as saturated analogs of azetes, which represent the corresponding unsaturated four-membered nitrogen heterocycles. This structural relationship is fundamental to understanding the chemical behavior and potential applications of azetidine derivatives, as the saturation state directly influences reactivity patterns and stability profiles.

| Ring Size | Heteroatom | Saturated Form | Unsaturated Form | Ring Strain (kcal/mol) |

|---|---|---|---|---|

| 3-membered | Nitrogen | Aziridine | Azirine | 27.7 |

| 4-membered | Nitrogen | Azetidine | Azete | 25.4 |

| 5-membered | Nitrogen | Pyrrolidine | Pyrrole | 5.4 |

| 6-membered | Nitrogen | Piperidine | Pyridine | 0 |

The ring strain characteristics of azetidines, approximately 25.4 kilocalories per mole, position these compounds in an optimal zone between the highly reactive aziridines and the relatively unreactive pyrrolidines. This intermediate level of ring strain confers unique reactivity properties that can be triggered under appropriate reaction conditions while maintaining sufficient stability for isolation and characterization. The classification of this compound specifically incorporates the additional complexity introduced by the fluorinated aromatic substituent, which places it within the subclass of substituted azetidines bearing electron-withdrawing aromatic groups.

The heterocyclic classification system further distinguishes this compound based on its substitution pattern and functional group arrangement. The compound features a 3-substituted azetidine core, where the fluorophenyl group is attached to the carbon atom adjacent to the nitrogen in the four-membered ring. This substitution pattern is significant because it influences both the electronic distribution within the ring system and the overall three-dimensional shape of the molecule. The presence of the hydrochloride salt form adds another layer of classification, as it represents the protonated form of the free base, which affects solubility, stability, and handling characteristics. Within the broader context of pharmaceutical chemistry, this compound belongs to the category of fluorinated heterocyclic building blocks, a class that has gained prominence due to the unique properties imparted by fluorine substitution in biological systems.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBKLXZVUHGPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716927 | |

| Record name | 3-(4-Fluorophenyl)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203681-55-3 | |

| Record name | 3-(4-Fluorophenyl)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)azetidine hydrochloride typically involves the reaction of 4-fluorobenzylamine with an appropriate azetidine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring. The hydrochloride salt is then formed by treating the resulting azetidine compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing structures.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenyl azetidines .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 3-(4-Fluorophenyl)azetidine hydrochloride typically involves the reaction of 4-fluorobenzylamine with an azetidine precursor. This process is carried out under controlled conditions, often using solvents and catalysts to facilitate the formation of the azetidine ring. The hydrochloride salt is formed by treating the resulting azetidine compound with hydrochloric acid.

Chemical Structure:

The compound features a four-membered nitrogen-containing heterocycle (azetidine) with a fluorinated phenyl group at the 3-position. The presence of the fluorine atom enhances its electronic properties, affecting its reactivity and biological activity.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for developing novel therapeutic agents aimed at treating diseases such as cancer and neurological disorders .

Chemical Synthesis

The compound serves as a building block in organic synthesis, contributing to the creation of more complex molecules and polymers. It is particularly valuable in synthesizing other azetidine derivatives that may exhibit enhanced biological activity or stability .

Research has shown that azetidines, including this compound, exhibit considerable ring strain, which can lead to increased reactivity under various conditions. Studies focus on its binding affinity to specific biological targets, exploring its potential effects on receptor interactions and metabolic pathways .

Case Study 1: Antimalarial Research

Recent advances have highlighted the use of azetidines in developing antimalarial compounds. The bicyclic azetidine motif has been identified as promising in treating cryptosporidiosis, showcasing the potential of such compounds in addressing infectious diseases .

Case Study 2: Drug Discovery

In drug discovery contexts, this compound has been utilized as a lead compound for synthesizing new therapeutic agents targeting various biological pathways. Its reactivity and structural features make it a valuable candidate for further exploration in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and stability contribute to its unique reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its binding to target molecules, influencing their activity and function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

The biological and physicochemical properties of azetidine derivatives are highly influenced by substituent type, position, and linkage. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

Impact of Substituents on Physicochemical Properties

- Linkage Variations: Compounds with benzyl (e.g., 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride) or phenoxy methyl groups (e.g., 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride) exhibit increased lipophilicity compared to direct phenyl attachment, affecting blood-brain barrier permeability .

- Electron-Withdrawing Groups : The trifluoromethyl group in 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride enhances acidity and metabolic resistance, useful in protease inhibitors .

Actividad Biológica

3-(4-Fluorophenyl)azetidine hydrochloride is a synthetic compound that belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of a fluorinated phenyl group at the 3-position significantly enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a melting point range of 36-43 °C. The compound's structure is notable for its azetidine ring, which contributes to its reactivity and biological interactions. The fluorine atom in the phenyl group increases lipophilicity and metabolic stability, which are crucial for its pharmacokinetic properties .

Pharmacological Potential

Research indicates that this compound exhibits considerable potential as a pharmaceutical agent. Its biological activity has been primarily linked to its interaction with various biological targets, including receptors involved in cancer pathways. Compounds with similar structures have shown significant effects on cell proliferation and apoptosis in cancer cell lines, suggesting that this compound may have similar properties.

Table 1: Comparison of Biological Activities with Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-(2-Fluorophenyl)azetidine | Different fluorinated phenyl | Potentially different receptor interactions |

| 3-(4-Chlorophenyl)azetidine | Chlorine instead of fluorine | May exhibit different metabolic pathways |

| 3-(Phenyl)azetidine | No halogen substituent | Generally lower activity due to lack of electron-withdrawing group |

The presence of fluorine is believed to enhance the compound's binding affinity to biological targets, which can influence its efficacy as a therapeutic agent.

Antiproliferative Effects

In vitro studies have demonstrated that azetidine derivatives, including this compound, possess antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to azetidines have shown significant cytotoxicity in MCF-7 breast cancer cells with IC50 values ranging from 10-33 nM . This suggests that this compound may similarly inhibit cancer cell growth through mechanisms involving tubulin destabilization and apoptosis induction.

Case Studies

- Antitumor Activity : A study investigating the antiproliferative effects of azetidine derivatives found that compounds similar to this compound inhibited tubulin polymerization and induced apoptosis in MCF-7 cells. The mechanism was linked to interactions at the colchicine-binding site on tubulin .

- Metabolic Stability : Another study highlighted the metabolic stability challenges faced by compounds within this class, emphasizing the need for improved drug-like characteristics in future derivatives . The stability profile of azetidines is crucial for their development as viable therapeutic agents.

Q & A

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)azetidine hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves introducing the 4-fluorophenyl group to the azetidine ring via cross-coupling reactions. For example:

- Buchwald-Hartwig Amination : Reacting azetidine precursors with 4-fluorophenyl halides using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .

- Suzuki-Miyaura Coupling : Using boronic ester derivatives of 4-fluorophenyl with azetidine-containing halides under Pd catalysis .

Optimization strategies include: - Varying solvent polarity (e.g., DMF vs. THF) to improve solubility.

- Screening bases (e.g., Cs₂CO₃ vs. K₃PO₄) to enhance reaction efficiency.

- Monitoring reaction progress via LC-MS to identify intermediate bottlenecks .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound in research settings?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry; ¹⁹F NMR to verify the fluorine substituent’s position and electronic environment .

- HPLC-PDA/ELSD : For purity assessment (≥95% by area normalization), using C18 columns with acetonitrile/water gradients containing 0.1% TFA .

- Mass Spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What is the role of the hydrochloride salt in modulating the compound’s physicochemical properties?

Methodological Answer: The hydrochloride salt enhances:

- Solubility : Improved aqueous solubility for in vitro assays (e.g., receptor binding studies).

- Stability : Reduced hygroscopicity compared to freebase forms, as noted in azetidine derivatives like 3-(Benzyloxy)azetidine hydrochloride .

- Crystallinity : Facilitates purification via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenyl substituent influence the reactivity and stability of this compound compared to its chloro or methoxy analogs?

Methodological Answer:

- Electron-Withdrawing Effect : The fluorine atom decreases electron density on the azetidine ring, potentially reducing nucleophilic reactivity but enhancing metabolic stability compared to methoxy analogs .

- Comparative Stability Studies : Conduct accelerated degradation tests under acidic (pH 3), basic (pH 10), and oxidative (H₂O₂) conditions. Monitor degradation products via LC-MS to identify susceptibility differences .

- Computational Analysis : Use DFT calculations (e.g., Gaussian 16) to compare HOMO-LUMO gaps and charge distribution across analogs .

Q. What strategies can resolve discrepancies in biological activity data when testing this compound across different in vitro assay systems?

Methodological Answer:

- Assay Standardization : Normalize data using positive controls (e.g., paroxetine hydrochloride for serotonin transporter inhibition ).

- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays.

- Receptor Profiling : Use radioligand binding assays (e.g., ³H-labeled analogs) to confirm target engagement specificity .

Q. How can computational modeling predict the interaction of this compound with biological targets such as GPCRs or ion channels?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses against crystallized targets (e.g., 5-HT₁A receptor).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions with fluorophenyl motifs .

- Pharmacophore Mapping : Identify critical features (e.g., azetidine ring rigidity, fluorine’s hydrophobic contact) using MOE .

Q. What enantiomeric separation techniques are applicable if this compound contains chiral centers?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients (90:10) at 1.0 mL/min .

- Crystallization with Chiral Resolving Agents : Co-crystallize with dibenzoyl-D-tartaric acid to isolate enantiomers .

- CD Spectroscopy : Confirm enantiopurity by comparing circular dichroism spectra to known standards .

Data Contradiction Analysis

- Conflicting Synthetic Yields : Re-evaluate catalyst loading (e.g., Pd 5 mol% vs. 10 mol%) and ligand ratios, as minor variations significantly impact cross-coupling efficiency .

- Divergent Biological Results : Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.